7-Methoxy-1,4-benzothiazin-3-one
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Overview
Description
7-Methoxy-1,4-benzothiazin-3-one: is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is a heterocyclic compound containing a benzothiazine ring system with a methoxy group at the 7th position. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced derivatives
Substitution Products: Various substituted benzothiazines
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives are explored for their potential use in treating various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain dyes and pigments .
Mechanism of Action
The mechanism of action of 7-Methoxy-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
- 7-Methyl-1,4-benzothiazin-3-one
- 6-Nitro-2H-1,4-benzoxazin-3-one
- 6-Methoxy-7-azaindole
- 6-Bromo-2H-1,4-benzoxazin-3-one
- 7-Bromo-3,4-dihydronaphthalen-1-one
- 4-Bromo-7-methoxy-1-indanone
- 2H-1,4-Benzothiazin-3-one
Uniqueness: 7-Methoxy-1,4-benzothiazin-3-one is unique due to the presence of the methoxy group at the 7th position, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITGVVWIRFDIBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328042 |
Source
|
Record name | 7-Methoxy-1,4-benzothiazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22726-30-3 |
Source
|
Record name | 7-Methoxy-1,4-benzothiazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxy-1,4-benzothiazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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